molecular formula C17H17ClN4O2S B10904960 N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10904960
M. Wt: 376.9 g/mol
InChI Key: URYHGMXZERVLLR-VXLYETTFSA-N
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Description

N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of furan, triazole, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Derivative: The furan ring is synthesized through the reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Final Coupling Reaction: The final step involves coupling the furan, chlorophenoxy, and triazole intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(2-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different halogen substitutions.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

(E)-1-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C17H17ClN4O2S/c1-3-25-17-21-20-12(2)22(17)19-10-13-8-9-14(24-13)11-23-16-7-5-4-6-15(16)18/h4-10H,3,11H2,1-2H3/b19-10+

InChI Key

URYHGMXZERVLLR-VXLYETTFSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3Cl)C

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3Cl)C

Origin of Product

United States

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